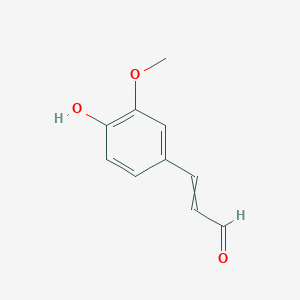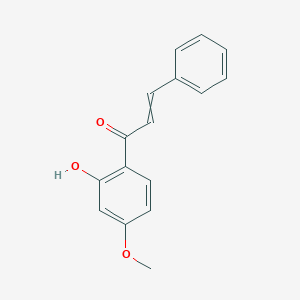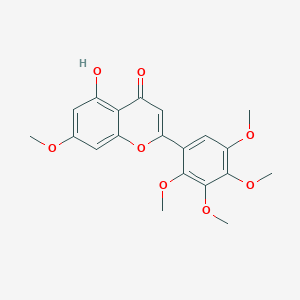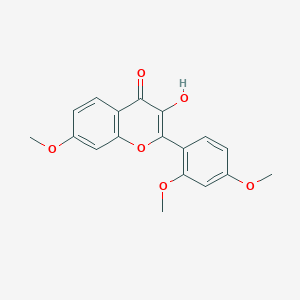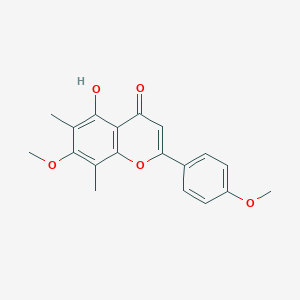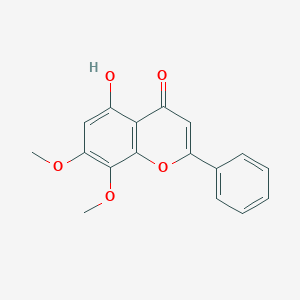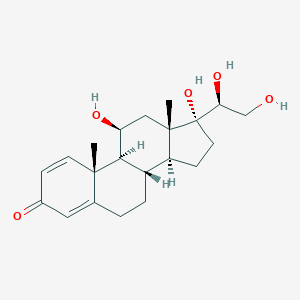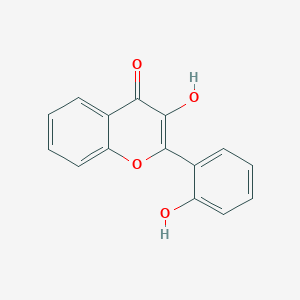
3,2'-二羟基黄酮
描述
3,2’-Dihydroxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is characterized by the presence of hydroxyl groups at the 3 and 2’ positions on the flavone backbone. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of regenerative medicine and antimicrobial therapy .
科学研究应用
3,2’-Dihydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Medicine: It exhibits antimicrobial properties, particularly against biofilm-forming bacteria such as Staphylococcus aureus.
作用机制
Target of Action
3,2’-Dihydroxyflavone (3,2’-DHF) primarily targets mesenchymal stem cells (MSCs) . It enhances the self-renewal and differentiation potential of these cells . The compound also significantly increases the proliferation rate and expression of naïve stemness markers .
Mode of Action
3,2’-DHF interacts with its targets, leading to an increase in cell proliferation and expression of naïve stemness markers . It also decreases the dissociation-induced apoptosis of human induced pluripotent stem cells (hiPSCs) . The compound upregulates intracellular glutathione (GSH), leading to an increase in the percentage of GSH-high cells .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway . The wound-healing capacity of extracellular vesicles (EVs) produced by MSCs treated with 3,2’-DHF is mediated by the upregulation of this signaling pathway . The protein level of p-ERK under inhibition of MEK signals is maintained in 3,2’-DHF-treated fibroblasts .
Pharmacokinetics
It is known that the compound significantly increases cell proliferation and expression of naïve stemness markers . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3,2’-DHF’s action include enhanced self-renewal and differentiation potential of MSCs , increased cell proliferation and expression of naïve stemness markers , and decreased dissociation-induced apoptosis of hiPSCs . The compound also upregulates intracellular GSH, leading to an increase in the percentage of GSH-high cells .
生化分析
Biochemical Properties
3,2’-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a much lower pKa value, indicating a stronger inter-ring interaction . This interaction weakens the bonding of the proton at position 3, which is attributed to the substitution by a hydroxyl group on position 2’ .
Cellular Effects
3,2’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to significantly increase cell proliferation and expression of naïve stemness markers, and decrease the dissociation-induced apoptosis of human pluripotent stem cells . It also enhances the mesodermal differentiation and differentiation into CD34+ CD45+ hematopoietic progenitor cells (HPC) and natural killer cells (NK) cells .
Molecular Mechanism
The molecular mechanism of action of 3,2’-Dihydroxyflavone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, binding and reversibly inhibiting this enzyme with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
The effects of 3,2’-Dihydroxyflavone change over time in laboratory settings. It has been observed that this compound enhances the wound-healing capacity of extracellular vesicles, mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .
Dosage Effects in Animal Models
The effects of 3,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 7,8-DHF has a longer half-life in monkeys’ plasma, reaching 2–3 times that in mice .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It has been suggested that the nuclear localization of flavonoids, including 3,2’-Dihydroxyflavone, may have signaling functions to regulate pathways necessary for plant defense .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Dihydroxyflavone typically involves the hydroxylation of flavone precursors. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods: Industrial production of 3,2’-Dihydroxyflavone may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing flavonoid compounds. These methods offer advantages in terms of yield and sustainability compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: 3,2’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavone backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .
相似化合物的比较
3,2’-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxyflavone: Unlike 3,2’-Dihydroxyflavone, 3-Hydroxyflavone lacks the hydroxyl group at the 2’ position, which affects its reactivity and biological activity.
2’,3-Dihydroxyflavone: This compound has hydroxyl groups at the 2’ and 3 positions, similar to 3,2’-Dihydroxyflavone, but exhibits different photophysical properties due to the position of the hydroxyl groups.
The uniqueness of 3,2’-Dihydroxyflavone lies in its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
属性
IUPAC Name |
3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGDSZOFMYGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332408 | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-76-4 | |
| Record name | 2′,3-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 3,2'-Dihydroxyflavone?
A1: Research suggests that 3,2'-Dihydroxyflavone (3,2'-DHF) holds promise for various therapeutic applications. Studies have demonstrated its ability to enhance the proliferation and pluripotency of human pluripotent stem cells (hiPSCs), making it potentially valuable for stem cell research and therapy. [, ] Notably, 3,2'-DHF treatment has been linked to increased expression of pluripotency markers like OCT4, SOX2, and NANOG, along with the activation of self-renewal-related kinases such as STAT3 and AKT. [] Furthermore, 3,2'-DHF has shown potential in improving wound healing and skin regeneration, particularly when incorporated into mesenchymal stem cell-derived extracellular vesicles (MSC-EVs). []
Q2: How does the structure of 3,2'-Dihydroxyflavone influence its biological activity?
A2: The specific arrangement of hydroxyl groups on the flavone backbone contributes significantly to 3,2'-DHF's biological activities. While the exact mechanisms are still being explored, research suggests that the presence and position of these hydroxyl groups are crucial for its interaction with specific cellular targets. [] For example, the antimicrobial activity of 3,2'-DHF is attributed to these hydroxyl groups, particularly against the yeast Saccharomyces cerevisiae. [] This highlights the importance of understanding structure-activity relationships for developing more potent and targeted therapies based on 3,2'-DHF.
Q3: What are the known effects of 3,2'-Dihydroxyflavone on stem cell differentiation?
A3: 3,2'-DHF has demonstrated a positive influence on the differentiation of stem cells into specific lineages. Studies show that 3,2'-DHF treatment can enhance the differentiation of hiPSCs into hematopoietic progenitor cells (HPCs) and natural killer (NK) cells, indicating its potential in regenerative medicine and immunotherapy. [] Additionally, research suggests that 3,2'-DHF-treated iPSCs exhibit improved differentiation into mature neurons, suggesting potential applications in neurodegenerative disease models and therapies. [] These findings highlight the potential of 3,2'-DHF to direct stem cell fate and contribute to the development of cell-based therapies.
Q4: Has 3,2'-Dihydroxyflavone been isolated from natural sources, and if so, which ones?
A4: Yes, 3,2'-Dihydroxyflavone is a naturally occurring flavone. It has been successfully isolated from Marsdenia tinctoria, a plant native to Borneo, Malaysia. [] This discovery highlights the rich diversity of bioactive compounds found in nature and underscores the importance of exploring natural sources for potential therapeutic agents.
Q5: Are there any known mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone?
A5: Currently, specific mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone have not been fully elucidated in the available literature. Further research is needed to determine if prolonged exposure to 3,2'-DHF could potentially lead to the development of resistance, particularly in the context of its antimicrobial properties. [] Understanding potential resistance mechanisms is crucial for developing strategies to mitigate this risk and ensure the long-term efficacy of 3,2'-DHF-based therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




